Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)propanoate
Overview
Description
Methyl 2-(4-{[(benzoylamino)carbonothioyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a benzoylamino group, and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)propanoate typically involves multiple steps. One common route includes the reaction of 4-aminobenzoyl chloride with carbon disulfide to form the corresponding benzoylamino carbonothioyl intermediate. This intermediate is then reacted with methyl 3,3,3-trifluoro-2-hydroxypropanoate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-{[(benzoylamino)carbonothioyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonothioyl group can be reduced to a thiol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a thiol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 2-(4-{[(benzoylamino)carbonothioyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)propanoate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The carbonothioyl group may interact with thiol groups in proteins, leading to potential inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-{[(benzoylamino)carbonothioyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate: Unique due to its trifluoromethyl group and hydroxypropanoate moiety.
Methyl 2-(4-{[(benzoylamino)carbonothioyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxybutanoate: Similar structure but with a butanoate moiety instead of propanoate.
Methyl 2-(4-{[(benzoylamino)carbonothioyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxyacetate: Similar structure but with an acetate moiety instead of propanoate.
Uniqueness
The presence of the trifluoromethyl group in Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)propanoate imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 2-[4-(benzoylcarbamothioylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O4S/c1-27-15(25)17(26,18(19,20)21)12-7-9-13(10-8-12)22-16(28)23-14(24)11-5-3-2-4-6-11/h2-10,26H,1H3,(H2,22,23,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEHSRBDWDFISD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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